molecular formula C16H25BN2O6 B8003988 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester

Cat. No.: B8003988
M. Wt: 352.2 g/mol
InChI Key: IWNIJQFWJIIZKQ-UHFFFAOYSA-N
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Description

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid pinacol ester group, a pyrazole ring, and a methoxycarbonyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester typically involves the reaction of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The methoxycarbonyl group can be reduced to form corresponding alcohols or aldehydes.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acid derivatives, while reduction of the methoxycarbonyl group can produce alcohols or aldehydes.

Scientific Research Applications

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The pyrazole ring and methoxycarbonyl group contribute to the compound’s overall reactivity and stability, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-BOC-3,5-dimethylpyrazole-4-boronic acid pinacol ester
  • 3,6-Dihydro-2H-pyridine-1-N-BOC-4-boronic acid pinacol ester

Uniqueness

1-BOC-3-(Methoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various scientific research applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O6/c1-14(2,3)23-13(21)19-11(9-10(18-19)12(20)22-8)17-24-15(4,5)16(6,7)25-17/h9H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNIJQFWJIIZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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